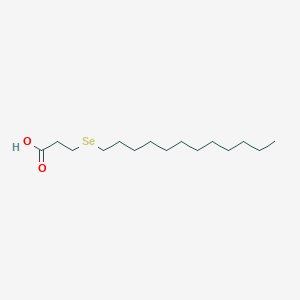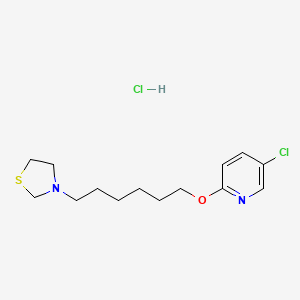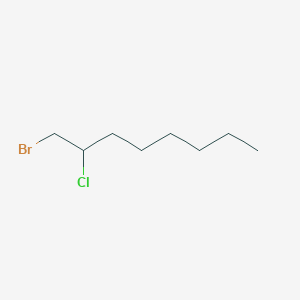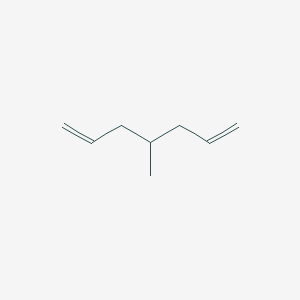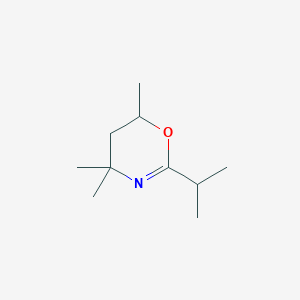
(3S,4S)-3,4-Dimethyl-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-Dimethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each of which is substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids such as peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of stereochemistry in the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(3S,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3S,4S)-3,4-Dimethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.
作用机制
The mechanism by which (3S,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with molecular targets, leading to various biochemical and chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
相似化合物的比较
Similar Compounds
(3R,4R)-3,4-Dimethyl-1,2-dioxetane: The enantiomer of (3S,4S)-3,4-Dimethyl-1,2-dioxetane, differing only in the spatial arrangement of the methyl groups.
1,2-Dioxetane: A simpler analog without the methyl substitutions.
3,4-Dimethyl-1,2-dioxane: A six-membered ring analog with similar substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying stereospecific reactions and for applications requiring precise control over molecular structure.
属性
CAS 编号 |
50663-61-1 |
|---|---|
分子式 |
C4H8O2 |
分子量 |
88.11 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI 键 |
KHNQVTBXUYKGDF-IMJSIDKUSA-N |
手性 SMILES |
C[C@H]1[C@@H](OO1)C |
规范 SMILES |
CC1C(OO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


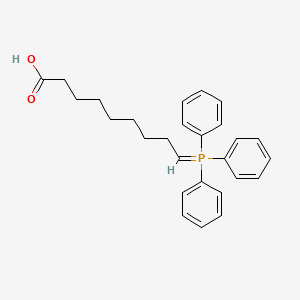
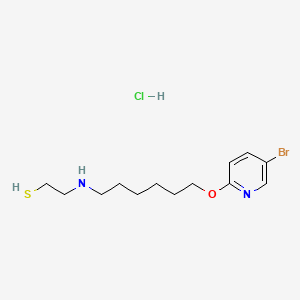
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
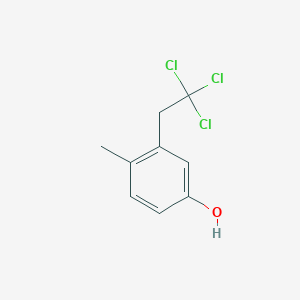
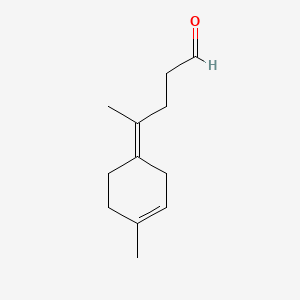

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
